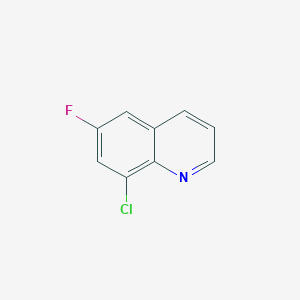

8-Chloro-6-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQDCGPYDWFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857684 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22319-88-6 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-6-fluoroquinoline in Medicinal Chemistry

This compound is a halogenated quinoline derivative of significant interest in the field of medicinal chemistry. The quinoline scaffold itself is a core structural motif in a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[1][2] The specific incorporation of chlorine and fluorine atoms at the 8 and 6 positions, respectively, can profoundly influence the molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes this compound a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of fluoroquinolone antibiotics and other targeted therapies.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed mechanistic insights and adaptable experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocycle. For the synthesis of this compound, the most relevant and adaptable methods are the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer annulation. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

| Synthesis Pathway | Key Precursors | General Reaction Conditions | Advantages | Disadvantages |

| Skraup Synthesis | 2-Chloro-4-fluoroaniline, Glycerol | Strong acid (e.g., H₂SO₄), Oxidizing agent (e.g., nitrobenzene) | One-pot reaction, readily available starting materials. | Often harsh and exothermic reaction conditions, potential for low yields with certain substrates. |

| Gould-Jacobs Reaction | 2-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM) | Condensation followed by high-temperature cyclization. | Good for producing 4-hydroxyquinoline precursors, amenable to modification. | Requires high temperatures for cyclization, multi-step process. |

| Friedländer Annulation | 2-Amino-3-chloro-5-fluorobenzaldehyde or ketone, Compound with an α-methylene group | Acid or base catalysis. | Milder reaction conditions compared to Skraup, good for producing substituted quinolines. | Requires synthesis of specific ortho-aminoaryl carbonyl precursors. |

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable and direct method for the preparation of quinolines from an aromatic amine and glycerol in the presence of a strong acid and an oxidizing agent.[5] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a series of Michael addition, cyclization, and oxidation steps.

Mechanistic Insights

The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aromatic amine, in this case, 2-chloro-4-fluoroaniline, then undergoes a Michael addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a dihydroquinoline intermediate, which is then oxidized to the final quinoline product.

Caption: Generalized workflow for the Skraup synthesis.

Experimental Protocol (Adapted from the synthesis of 6-fluoroquinoline)[6]

Materials:

-

2-Chloro-4-fluoroaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous Sulfate (optional, to moderate the reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-chloro-4-fluoroaniline with cooling.

-

To the resulting aniline sulfate, add anhydrous glycerol and the oxidizing agent (e.g., nitrobenzene). If the reaction is known to be vigorous, ferrous sulfate can be added at this stage.

-

Heat the mixture gently. The reaction is often exothermic and may begin to boil. If necessary, remove the external heat source and moderate the reaction by cooling.

-

After the initial exothermic reaction subsides, continue heating the mixture to ensure complete reaction.

-

Cool the reaction mixture and carefully dilute with water.

-

Neutralize the excess acid with a concentrated solution of sodium hydroxide.

-

Isolate the crude this compound by steam distillation or solvent extraction.

-

Purify the product by recrystallization or column chromatography.

The Gould-Jacobs Reaction: A Versatile Pathway

The Gould-Jacobs reaction provides a more controlled, multi-step approach to quinoline synthesis, particularly for the preparation of 4-hydroxyquinoline derivatives which can be further modified.[6][7] The process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[8]

Mechanistic Insights

The synthesis begins with a nucleophilic attack of the amino group of 2-chloro-4-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[6] This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[8]

Sources

- 1. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemconnections.org [chemconnections.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Halogenated Quinoline

As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Chloro-6-fluoroquinoline, CAS number 22319-88-6. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, applications, and handling. We will move beyond simple data recitation to explain the causality behind experimental choices and the significance of this molecule in modern medicinal chemistry.

This compound is a halogenated heterocyclic aromatic compound.[1] While a seemingly simple molecule, its true value lies in its role as a highly strategic building block, particularly in the synthesis of fluoroquinolone antibiotics.[2][3] The quinolone core itself is a privileged scaffold in drug discovery, famously originating from the antimalarial quinine.[3] The specific placement of chlorine and fluorine atoms on this scaffold profoundly influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable starting point for creating potent and selective therapeutic agents.[1][4]

This guide will dissect the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in a research and development setting.

Physicochemical Properties & Analytical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate solubility, reactivity, and the appropriate analytical methods for quality control.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The predicted values provide a reliable starting point for experimental design in the absence of comprehensive published experimental data.

| Property | Value | Source |

| CAS Number | 22319-88-6 | [5] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [5] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 102 - 102.4 °C | [5][6] |

| Boiling Point (Predicted) | 270.6 ± 20.0 °C | [6] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.67 ± 0.20 | [6] |

| SMILES | c1cc2cc(cc(c2nc1)Cl)F | [1] |

| InChI | InChI=1/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | [1] |

Spectroscopic and Chromatographic Characterization

Validating the identity and purity of this compound is critical. The following protocol outlines a standard approach for comprehensive characterization.

Expert Insight: The causality behind using multiple spectroscopic techniques is self-validation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR specifically validates the presence and environment of the fluorine atom, and Mass Spectrometry provides unambiguous confirmation of the molecular weight and elemental composition.

Protocol 1: Full Spectroscopic Characterization

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Results: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific splitting patterns will be second-order due to the multiple couplings between adjacent protons.

-

-

¹³C NMR & DEPT-135 Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to distinguish between CH and quaternary carbons.[7]

-

Expected Results: Nine distinct carbon signals are expected. The carbons bonded to chlorine and fluorine will show characteristic shifts. The DEPT-135 spectrum will show positive signals for the five CH groups and no signals for the four quaternary carbons.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Results: A single resonance for the fluorine atom at the C-6 position. The chemical shift will be influenced by the solvent and its position on the electron-deficient aromatic system.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

-

Expected Results: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass (182.0170 for C₉H₆ClFN⁺). The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed.

-

Synthesis Strategies: Building the Quinoline Core

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Numerous named reactions exist, each with specific advantages depending on the desired substitution pattern.[8][9] Understanding these classical methods provides the necessary context for the targeted synthesis of this compound.

The Skraup synthesis is a robust and historically significant method that constructs the quinoline ring from an aniline, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[10] It is particularly well-suited for preparing quinolines from simple anilines.

Caption: Generalized workflow of the Skraup quinoline synthesis.

Proposed Synthesis of this compound

A logical and efficient route to synthesize the title compound is via a modified Skraup synthesis starting from 2-chloro-4-fluoroaniline. This approach directly installs the required substituents in the correct positions.

Protocol 2: Skraup Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reactants: To the flask, cautiously add concentrated sulfuric acid. While stirring and cooling in an ice bath, slowly add 2-chloro-4-fluoroaniline.

-

Add Oxidant & Glycerol: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern greener alternatives are preferred). Slowly add glycerol to the mixture, controlling the initial exothermic reaction.

-

Reaction: Heat the mixture gradually to approximately 120-140 °C. The reaction is vigorous and should be monitored closely. Maintain heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup:

-

Allow the mixture to cool to room temperature. Carefully pour it into a large volume of ice water to dilute the acid.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH solution) while cooling. This step must be performed with extreme caution due to the heat generated.

-

The crude product will often separate. It can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

-

-

Purification: The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ligroine or ethanol/water mixture) or by column chromatography on silica gel.[6]

Caption: Synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

This compound is not typically an end-product but rather a critical intermediate. Its reactivity is dominated by its function as a scaffold for building more complex molecules, especially those in the fluoroquinolone class of antibiotics.

The Fluoroquinolone Scaffold

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] The core structure consists of a bicyclic quinolone ring, and the substituents at various positions (R1, R2, X, etc.) modulate the drug's potency, spectrum of activity, and pharmacokinetic properties.[11][12] The fluorine atom at C-6 is a hallmark of this class and is known to significantly improve antibacterial activity.[11][13]

Caption: Key structural elements of a fluoroquinolone antibiotic.

Derivatization Workflow: Building a Quinolone Antibiotic Core

A common strategy in fluoroquinolone synthesis involves building the 4-oxo-3-carboxylic acid moiety onto the quinoline scaffold. This functional group is crucial for chelating a magnesium ion in the enzyme's active site.[11] this compound serves as the starting point for such a sequence. For instance, it can be converted to an intermediate like 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[14]

Protocol 3: Hypothetical Derivatization to a Quinolone Core

-

Activation/Substitution: The this compound scaffold is first elaborated. A common route involves reactions that lead to the introduction of a group at the 4-position, often followed by cyclization with a reagent like diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: The intermediate from step 1 is heated, often in a high-boiling solvent like Dowtherm A, to induce thermal cyclization, forming the 4-quinolone ring system and installing an ester at the 3-position.

-

Hydrolysis: The ester at the C-3 position is hydrolyzed to the essential carboxylic acid using standard acidic or basic conditions.

-

Further Modification: The resulting core, 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can then undergo further reactions, such as nucleophilic aromatic substitution at the C-7 position (if a suitable leaving group is present) and alkylation at the N-1 position, to complete the synthesis of a final drug molecule.

This multi-step process highlights the role of this compound as the foundational piece upon which the final, complex active pharmaceutical ingredient (API) is constructed. It is a key intermediate in the synthesis of APIs like Besifloxacin and Clinafloxacin.[2]

Safety, Handling, and Toxicology

As with any halogenated heterocyclic compound, proper handling of this compound is imperative. The primary hazards are associated with irritation and potential toxicity upon exposure.[15][16]

Hazard Summary:

-

Skin Irritation: Causes skin irritation (H315).[15]

-

Eye Irritation: Causes serious eye irritation (H319).[15]

-

Respiratory Irritation: May cause respiratory irritation (H335).[15]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[17]

Protocol 4: Standard Laboratory Handling Procedure

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid generating dust. Use appropriate tools (spatulas) for transferring the solid. If dissolving, add the solid to the solvent slowly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Caption: Standard safety and handling workflow for chemical reagents.

Conclusion

This compound (CAS 22319-88-6) is far more than a simple catalog chemical; it is a purpose-built intermediate designed for the complex challenges of modern drug discovery. Its carefully selected halogenation pattern provides a robust starting point for the synthesis of potent fluoroquinolone antibiotics and other novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the quinolone scaffold. As the search for new and more effective therapeutic agents continues, the strategic value of such well-designed building blocks will only increase.

References

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). (2024-02-27). Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (2020-06-02). Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

-

PDB-101. Fluoroquinolones. Available from: [Link]

-

Wikipedia. Quinolone antibiotic. Available from: [Link]

-

ResearchGate. Core structures of the quinolone class of drugs. Available from: [Link]

-

Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PubMed Central. (2016-05-23). Available from: [Link]

-

ResearchGate. General structure of fluoroquinolones, using the accepted numbering.... Available from: [Link]

-

Molport. 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019015-99-6. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available from: [Link]

-

Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Available from: [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available from: [Link]

-

PubChem. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433. Available from: [Link]

-

SciSpace. NMR spectral analysis of strongly second-order 6-, 8-, 9-. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

PubChem. 8-Fluoroquinoline | C9H6FN | CID 67856. Available from: [Link]

Sources

- 1. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 22319-88-6 | XAA31988 [biosynth.com]

- 6. This compound CAS#: 22319-88-6 [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019015-99-6 | Buy Now [molport.com]

- 15. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic Elucidation of 8-Chloro-6-fluoroquinoline: A Technical Guide for Advanced Drug Development

This document serves as an in-depth technical guide to the spectroscopic characterization of 8-Chloro-6-fluoroquinoline (CAS 22319-88-6), a key heterocyclic building block in modern medicinal chemistry.[1][2] Professionals in drug discovery and organic synthesis will find this guide valuable for structural verification, purity assessment, and understanding the nuanced electronic effects of halogen substitution on the quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the proton and carbon environments, profoundly influenced by the electronegative chlorine and fluorine substituents.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum reveals the electronic environment of each proton. The introduction of a chlorine atom at the C-8 position and a fluorine atom at the C-6 position induces significant downfield shifts for adjacent protons due to their electron-withdrawing nature.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing power for compounds of this type and its well-defined residual solvent peak (δ ~7.26 ppm) for referencing.[3] A standard 400 or 500 MHz spectrometer is recommended to achieve the necessary resolution to distinguish between the closely spaced aromatic signals.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming of the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. For dilute samples, increasing the number of scans (e.g., from 8 to 64) is necessary to improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum to ensure all peaks are in the positive phase. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate the signals to determine the relative number of protons.

Caption: General workflow for a 2D COSY experiment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. The spectrum provides a characteristic fingerprint and confirms the presence of key functional groups.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| 1620-1580 | C=C/C=N Ring Stretch | Strong-Medium | Multiple bands are expected for the quinoline ring system. |

| 1470-1430 | Aromatic Ring Stretch | Strong-Medium | Further confirmation of the aromatic core. |

| 1250-1150 | C-F Stretch | Strong | A prominent band indicating the aryl-fluoride bond. |

| 850-750 | C-Cl Stretch | Strong-Medium | Characteristic of the aryl-chloride bond. |

| 900-675 | C-H Out-of-Plane Bend | Strong | The pattern in this "fingerprint region" is diagnostic of the substitution pattern. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the ATR crystal. Consistent pressure is key for reproducibility.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the molecular weight and, through fragmentation patterns, further structural information.

Causality in Experimental Choices: Electron Ionization (EI) is a standard, high-energy ionization technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which is excellent for structural elucidation and library matching.

Predicted Mass Spectrum Data:

| m/z Value | Interpretation | Rationale |

| 181/183 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The presence of a peak at m/z 183 with ~1/3 the intensity of the m/z 181 peak is the characteristic isotopic signature of one chlorine atom. |

| 146 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 126 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring, a classic fragmentation for quinolines. |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

References

-

ResearchGate. (2016). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-22319-88-6. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-AMINO-3-CHLORO-6-FLUOROQUINOLINE. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 8-chloro-. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Retrieved from [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

- Semantic Scholar. (n.d.). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Biological-of-some-Patel-Patel/6f8810e74f4b23768c8c50438c819d0e2e987c0e

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 8-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | 22319-88-6 | XAA31988 [biosynth.com]

- 2. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]

- 3. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 4. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 8-Chloro-6-fluoroquinoline: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 8-Chloro-6-fluoroquinoline

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer arenas. The specific substitutions of a chloro group at the 8-position and a fluoro group at the 6-position modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

In the journey from a promising lead compound to a viable drug candidate, solubility is a pivotal physicochemical property that dictates the developability of a molecule. Poor solubility in both aqueous and organic media can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation development, and poor bioavailability. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for rational drug design and development.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide focuses on the "how" and "why," presenting a robust, field-proven experimental protocol for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby enabling informed decisions in their research and development endeavors.

Physicochemical Properties and Their Implications for Solubility

A foundational understanding of the physicochemical properties of this compound provides a theoretical basis for predicting its solubility behavior.

| Property | Value/Prediction | Implication for Solubility |

| Molecular Formula | C₉H₅ClFN | - |

| Molecular Weight | 181.59 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Melting Point | 102-102.4 °C | A relatively high melting point for a small molecule suggests a stable crystal lattice.[1][2] A significant amount of energy will be required to overcome these lattice forces, which can negatively impact solubility.[3] |

| Boiling Point | 270.6±20.0 °C (Predicted) | High boiling point indicates strong intermolecular forces in the liquid state.[1] |

| Density | 1.366±0.06 g/cm³ (Predicted) | - |

| pKa | 1.67±0.20 (Predicted) | The predicted low pKa suggests that the quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the halogen substituents.[1] This implies that the compound will be predominantly in its neutral form in most organic solvents and at physiological pH, which can influence its interactions with polar solvents. |

| Appearance | Pale yellow to light brown solid | Crystalline solid nature is a key factor in its dissolution thermodynamics.[4] |

The presence of both a chlorine and a fluorine atom significantly influences the molecule's electronic distribution and lipophilicity.[4] Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with solvent molecules.[5] The overall structure suggests a molecule with moderate polarity, which would predict preferential solubility in polar aprotic or moderately polar protic solvents over nonpolar hydrocarbon solvents.

A Validated Protocol for Determining Thermodynamic Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Experimental Rationale

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured using a validated analytical technique, in this case, High-Performance Liquid Chromatography (HPLC), which is well-suited for the quantification of quinoline derivatives.[7]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

-

Pipette a precise volume of the desired organic solvent (e.g., 2 mL) into each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Self-Validation Check: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is assumed.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent artificially high concentration readings from suspended microcrystals.

-

Immediately after separation, take a precise aliquot of the clear supernatant.

-

-

Quantification by HPLC:

-

Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A typical method for quinoline derivatives would involve a C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid) and UV detection.[1]

-

HPLC Method Parameters (Example):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 220-350 nm range)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Prepare a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of standard solutions of this compound.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the specific organic solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data |

| Acetone | 5.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Heptane | 0.1 | Experimental Data | Calculated Data |

Interpreting the Results

The solubility data will provide a quantitative measure of the affinity of this compound for each solvent. It is anticipated that the solubility will be higher in solvents that can effectively disrupt the crystal lattice of the solid and solvate the individual molecules. Given its structure, moderate to good solubility would be expected in polar aprotic solvents like acetonitrile and acetone, and in polar protic solvents like methanol and ethanol. The solubility is likely to be lower in nonpolar solvents such as toluene and heptane.

Conclusion: A Pathway to Data-Driven Drug Development

References

-

Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Baran Lab. Haloselectivity of Heterocycles. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Khan Academy. Free energy of dissolution. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

WebAssign. Thermodynamics of Salt Dissolution. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

-

ResearchGate. Predicted and reported selectivities for multihalogenated heterocycles.... [Link]

-

Lumen Learning. 11.1 The Dissolution Process | General College Chemistry II. [Link]

-

Studylib. Haloselectivity of Heterocycles: Baran Group Meeting. [Link]

-

American Chemical Society. Lesson 5.9: Temperature Changes in Dissolving. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 3. 11.1 The Dissolution Process | General College Chemistry II [courses.lumenlearning.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. enamine.net [enamine.net]

A Technical Guide to the Therapeutic Applications of Quinoline Derivatives

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a vast array of therapeutic agents.[3][4] The rigid, planar nature of the quinoline core, combined with its ability to be functionalized at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties, enabling targeted interactions with a wide range of biological macromolecules.[5] This inherent versatility has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[1][6] This technical guide will provide an in-depth exploration of the multifaceted therapeutic applications of quinoline derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform drug discovery and development efforts.

I. Anticancer Applications of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation and survival.[7] Their modes of action include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and interference with DNA replication and repair.[7][8]

A. Mechanisms of Action

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several quinoline derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[9][11] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM, acting as a dual mTORC1 and mTORC2 inhibitor and disrupting the entire PI3K-Akt-mTOR cascade in leukemia cells.[9]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents, including quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.[12][13] Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This involves the activation of a cascade of proteases known as caspases, leading to the cleavage of cellular substrates and ultimately, cell death. For example, the novel synthetic quinolinone derivative AJ-374 has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, -9, and -3, dissipation of the mitochondrial membrane potential, and enhancement of FAS protein level.[12]

The following diagram illustrates the induction of apoptosis by quinoline derivatives.

3. DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[14][15] Quinoline derivatives can act as topoisomerase inhibitors, stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[16][17] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for topoisomerase activity.

B. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro assays that measure cell viability in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8[12][18] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0[12][18] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0[12][18] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/mL)[12] |

| Compound 4c | HOP-92 (Lung) | 2.37[19] |

| Compound 4c | SNB-75 (CNS) | 2.38[19] |

| Compound 4c | RXF 393 (Renal) | 2.21[19] |

| Compound 4c | HS 578T (Breast) | 2.38[19] |

| Compound 7g | A-549 (Lung) | < 0.90[20] |

| Compound 7g | HT-29 (Colon) | < 0.90[20] |

| Compound 7g | MCF-7 (Breast) | < 0.90[20] |

| Compound 4j | MCF-7 (Breast) | 0.003[21] |

| DFIQ | A549 (Lung) | 4.16 (24h)[13] |

C. Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[22]

II. Antimicrobial Applications of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[8] The emergence of drug-resistant pathogens has spurred the development of novel quinoline derivatives with potent activity against a broad spectrum of bacteria and fungi.[23]

A. Mechanism of Action

The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, quinoline derivatives block bacterial cell division and lead to cell death. The antifungal activity of some quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes involved in cell wall synthesis.

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Quinoline Derivative | Microorganism | MIC (µg/mL) |

| Hybrid 7b | Staphylococcus aureus | 2[24] |

| Hybrid 7h | Staphylococcus aureus | 20[24] |

| Compound 13 | Staphylococcus aureus MRSA | 20±3.3[1] |

| Compound 1 | Staphylococcus aureus MRSA ATCC33591 | 8[25] |

| Compound 2 | Staphylococcus aureus MRSA ATCC 43300 | 1[25] |

| Compound 8 | Clinical MRSA strains | 0.063 (MIC50)[25] |

| Compound 19 | MRSA | 0.125[9] |

| Indolo[3,2-b]quinoline analog (23) | MRSA OM481 & OM584 | 2[25] |

| Hybrid 7b | Escherichia coli | ≥50[24] |

| Compound 13 | Pseudomonas aeruginosa | 10±1.5[1] |

| Compound 7 | Escherichia coli ATCC25922 | 2[8] |

| QBSC 4d | Escherichia coli ATCC25922 | 6.09[26] |

| Hybrid 7c | Candida albicans | 62.5[24] |

| Hybrid 7d | Candida albicans | 62.5[24] |

| BQ-06, 07, 08 | Candida albicans | 0.4[4] |

| Compound 5 | Dermatophytes | 12.5-25[27] |

| Compound 3a | Candida albicans ATCC 90028 | 25[28] |

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Antimalarial Applications of Quinoline Derivatives

Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[23][24] Their mechanism of action primarily involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[16][29]

A. Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and bind to free heme, preventing its polymerization into hemozoin.[29][30] The accumulation of the drug-heme complex and free heme leads to oxidative stress and parasite death.[16]

The following diagram illustrates the inhibition of heme detoxification by quinoline derivatives.

B. Quantitative Data: In Vivo Antimalarial Efficacy

The in vivo efficacy of antimalarial compounds is often evaluated in mouse models infected with Plasmodium berghei. The effective dose (ED50 or ED90) is the dose of the drug that reduces parasitemia by 50% or 90%, respectively.

| Quinoline Derivative | In Vivo Model | Efficacy |

| Chloroquine | P. berghei ANKA | ED50: 1.5 - 1.8 mg/kg[31] |

| DDD107498 | P. berghei | ED90 < 1 mg/kg (oral, 4 days)[32] |

| Quinoline-pyrimidine hybrid | P. berghei | 96.42% suppression at 100 mg/kg (oral, day 5)[33] |

| Hydrazine derivative 1f | P. berghei NK65 | Activity similar to chloroquine[34] |

C. Experimental Protocol: In Vivo Antimalarial Efficacy in Mice

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Protocol:

-

Infection: Infect mice with Plasmodium berghei.

-

Treatment: Administer the quinoline derivative orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection.

-

Parasitemia Monitoring: Prepare thin blood smears from the tail blood of each mouse on day 5 post-infection.

-

Data Analysis: Stain the smears with Giemsa and count the number of parasitized red blood cells out of a total of 1,000 red blood cells. Calculate the percentage of parasitemia and the percentage of suppression compared to an untreated control group.

IV. Anti-inflammatory Applications of Quinoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[11][35]

A. Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[36][37] The activation of the NF-κB pathway is a central event in the inflammatory response. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[35] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by inhibiting the Akt/NF-κB pathway.[35]

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Quinoline Derivative | Assay | IC50 |

| 8-(Tosylamino)quinoline | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 µmol/L[35] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity[27] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity[27] |

| Compound 13i | LPS-induced NF-κB activity in THP-1 cells | < 50 µM |

| Compound 16 | LPS-induced NF-κB activity in THP-1 cells | < 50 µM |

C. Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

V. Neuroprotective Applications of Quinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Quinoline derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of acetylcholinesterase and antioxidant activity.

A. Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors, including some quinoline derivatives, increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][17]

B. Quantitative Data: Acetylcholinesterase Inhibition

| Quinoline Derivative | Enzyme | IC50 (µM) |

| Compound 11g | AChE | 1.94 ± 0.13[2] |

| Compound 11g | BChE | 28.37 ± 1.85[2] |

| Quinidine | BChE | 0.56[22] |

| Compound 3b | AChE | 0.052 |

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the quinoline derivative.

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and the quinoline derivative at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. The diverse biological activities of quinoline derivatives, spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective applications, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to strategically modify the quinoline core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of new and more effective quinoline-based drugs holds great promise for addressing unmet medical needs. This technical guide provides a comprehensive overview of the current landscape of quinoline-based drug discovery and serves as a valuable resource for researchers dedicated to advancing this exciting field.

References

-

Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. D. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini reviews in medicinal chemistry, 21(16), 2209–2226. [Link]

-

Kaur, M., Singh, M., & Chadha, N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418. [Link]

-

Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 271(47), 29821–29827. [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. D. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107. [Link]

-

Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-cancer agents in medicinal chemistry, 15(7), 886–897. [Link]

-

Sullivan, D. J. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

-

Kumar, A., Chawla, P. A., & Sharma, S. (2021). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(4). [Link]

-

Verma, R., & Singh, A. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry, 5, 100821. [Link]

-

Gualpa, F. V., Zaruma, D. C., & Vallejo, M. A. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(24), 7545. [Link]

-

Kaur, M., Singh, M., & Chadha, N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418. [Link]

-

O'Neill, P. M., Amewu, R. K., Nixon, G. L., & Bousejra, E. F. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19335–19361. [Link]

-

Ajej, D., Michael, P., Campbell, B. J., & Papasotiriou, S. (2021). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International journal of molecular sciences, 22(21), 11894. [Link]

-

Singh, P., Kumar, A., & Singh, R. K. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1640–1654. [Link]

-

Janecka, A., Perka, A., Gach, K., & Studzian, K. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Chemico-biological interactions, 322, 109005. [Link]

-

Singh, S., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 1–18. Advance online publication. [Link]

-

Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5), 169-175. [Link]

-

Al-Warhi, T., Sabt, A., Rizk, O., Elkaeed, E. B., & Radwan, M. F. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals (Basel, Switzerland), 15(11), 1419. [Link]

-

Das, U., Das, B., & Roy, B. (2018). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of medicinal chemistry, 61(17), 7681–7701. [Link]

-

Singh, S., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1187–1213. [Link]

-

Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-cancer agents in medicinal chemistry, 15(7), 886–897. [Link]

-

Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 886-897. [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & medicinal chemistry, 29, 115856. [Link]

-

Helal, M., & Aboutaleb, A. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 12(10), 1735–1748. [Link]

-

Chen, C. Y., Chen, Y. H., & Hsieh, M. J. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International journal of molecular sciences, 22(16), 8887. [Link]

-

Ajej, D., Michael, P., Campbell, B. J., & Papasotiriou, S. (2021). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 22(21), 11894. [Link]

-

de Oliveira, R. B., & de Fátima, Â. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. [Link]

-

Serebryanaya, L. A., Novikov, M. S., & Khlebnikov, A. F. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic & medicinal chemistry, 26(1), 244–252. [Link]

-

Saha, B., & Singh, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]

-

Gualpa, F. V., Zaruma, D. C., & Vallejo, M. A. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(24), 7545. [Link]

-

Sharma, M., Chauhan, K., & Kumar, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-cancer agents in medicinal chemistry, 17(11), 1497–1517. [Link]

-

El-Sayed, N. F., & El-Gazzar, M. G. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Drug design, development and therapy, 18, 1747–1762. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Adl, K. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC medicinal chemistry, 15(7), 1851–1872. [Link]

-

Al-Ostath, A., & El-Emam, A. A. (2023). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Jung, Y., Byeon, S. E., & Yoo, D. S. (2013). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta pharmacologica Sinica, 34(5), 688–696. [Link]

-

Li, Y., Li, J., & Zhang, Y. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic & medicinal chemistry, 47, 116379. [Link]

-

da Silva, A. C., & de Castro, H. C. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future medicinal chemistry, 13(12), 1145–1166. [Link]

-

Lee, J. H., Kim, D. H., & Lee, S. H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules (Basel, Switzerland), 27(7), 2085. [Link]

-

Sharma, S., & Kumar, V. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC medicinal chemistry, 12(9), 1466–1489. [Link]

-

Scott, C. P., & LaRussa, V. F. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 24(17), 3108. [Link]

-

Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical reviews, 113(6), 3974–3998. [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2016). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. westmont.edu [westmont.edu]

- 22. Quinine - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mmv.org [mmv.org]

- 31. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 33. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. biointerfaceresearch.com [biointerfaceresearch.com]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

Introduction: A Serendipitous Finding Ignites a Revolution in Antibacterial Therapy

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds